

# Application Notes and Protocols: Posizolid (AZD2563) in vivo Mouse Models of Infection

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## Compound of Interest

Compound Name: *Posizolid*

Cat. No.: *B1679054*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Posizolid** (AZD2563) is a synthetic oxazolidinone antibiotic developed for the treatment of infections caused by Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] Like other oxazolidinones, its mechanism of action involves the inhibition of bacterial protein synthesis.[1][4] **Posizolid** binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial step in bacterial translation. This mode of action is distinct from many other classes of protein synthesis inhibitors. **Posizolid** has demonstrated potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant *Enterococcus* (VRE), and penicillin-resistant *Streptococcus pneumoniae*. It has also been evaluated for its efficacy against *Mycobacterium tuberculosis*. This document provides detailed protocols for utilizing **Posizolid** in established in vivo mouse models of infection and summarizes key efficacy and pharmacokinetic data.

## Quantitative Data Summary

### In Vitro Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of **Posizolid** (AZD2563) against various Gram-positive bacteria.

Bacterial Species	Number of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	MIC Range (µg/mL)
Staphylococcus aureus	-	1	-	0.25–2
Streptococcus pneumoniae	250 (highly resistant)	1	2	-
Streptococcus pneumoniae	267 (drug-susceptible)	0.5	1	-
Streptococcus pneumoniae	-	0.5	1	0.12-2
Enterococcus spp.	-	-	-	0.25-2
Corynebacterium spp.	48	0.25	-	-
Listeria spp.	27	2	-	-
Micrococcus spp.	11	1	-	-
Bacillus spp.	23	0.5	-	-

Data compiled from multiple sources.

## In Vivo Efficacy

Table 2: Efficacy of **Posizolid** (AZD2563) in Mouse Infection Models.

Infection Model	Bacterial Strain	Mouse Strain	Treatment Dose & Route	Efficacy Outcome
Localized Thigh Infection	MRSA COL	DBA/2	10 mg/kg, p.o.	~3.7 log <sub>10</sub> CFU reduction
Localized Thigh Infection	MRSA COL	DBA/2	5 mg/kg, p.o.	~2.0 log <sub>10</sub> CFU reduction
Organ Burden Model	MSSA Smith	C3H	25 mg/kg, p.o.	Significant reduction in kidney bacterial burden
Chronic Tuberculosis	M. tuberculosis H37Rv	BALB/c	128 mg/kg/day for 4 weeks	1.0 log <sub>10</sub> CFU reduction in lungs
Chronic Tuberculosis	M. tuberculosis H37Rv	BALB/c	256 mg/kg/day for 2 weeks	1.0 log <sub>10</sub> CFU reduction in lungs
Tuberculosis (Combination Therapy)	M. tuberculosis	-	125 mg/kg (with pretomanid and bedaquiline)	3.67 log CFU reduction at 28 days; 6.31 log CFU reduction at 56 days

Data compiled from multiple sources.

## Pharmacokinetics in Mice

Table 3: Pharmacokinetic Parameters of **Posizolid** (AZD2563/AZD5847) in Mice.

Mouse Strain	Dose & Route	T <sub>1/2</sub> (Half-life)	C <sub>max</sub> (Peak Concentration)	AUC (Area Under the Curve)	Clearance	Volume of Distribution
BALB/c	5 mg/kg, i.v.	1.3 h	-	-	4.7 mL/min/kg	0.5 L/kg
Infected Mice	128 mg/kg	-	-	105-158 µg·h/mL	-	-

Note: AZD2563 is a prodrug that is rapidly converted to the active form, AZD5847. Pharmacokinetic data often refers to the active molecule.

## Experimental Protocols

### Protocol 1: Staphylococcus aureus Localized Thigh Infection Model

This model is used to evaluate the efficacy of **Posizolid** in treating a localized, deep-seated bacterial infection.

#### 1. Materials:

- **Posizolid** (AZD2563)
- Vehicle for drug administration (e.g., appropriate buffer or suspension agent)
- Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., MRSA COL)
- Tryptic Soy Broth (TSB)
- Phosphate-buffered saline (PBS)
- DBA/2 mice (or other susceptible strain)
- Syringes and needles for injection and dosing

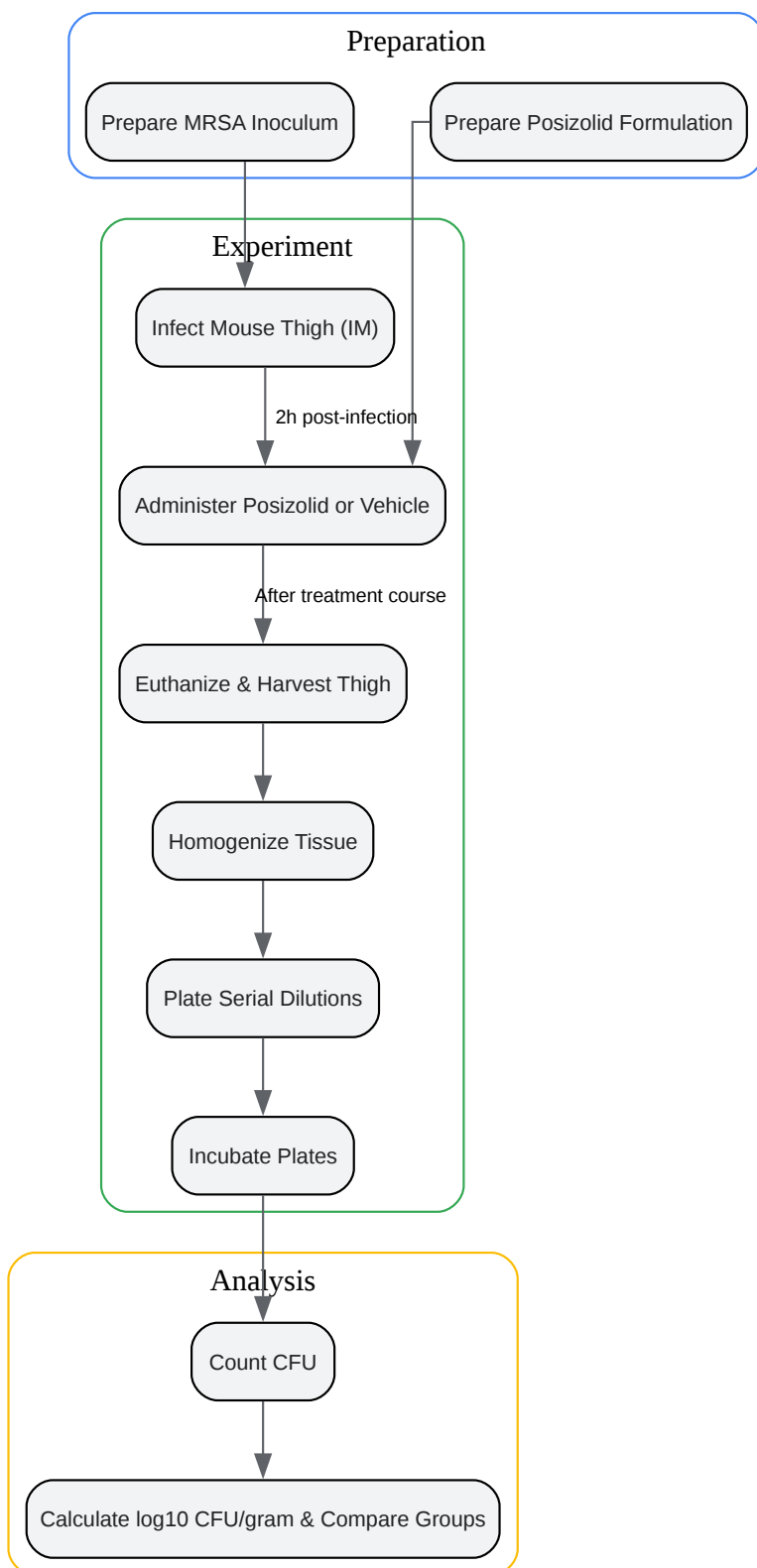
- Tissue homogenizer
- Tryptic Soy Agar (TSA) plates
- Incubator

## 2. Procedure:

- Inoculum Preparation:
  - Culture MRSA overnight in TSB at 37°C.
  - Wash the bacterial cells with PBS and resuspend in TSB to the desired concentration (e.g.,  $3.6 \times 10^8$  CFU in 0.2 mL).
- Infection:
  - Anesthetize the mice.
  - Inject 0.2 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
- Treatment:
  - Initiate treatment at a specified time post-infection (e.g., 2 hours).
  - Administer **Posizolid** or vehicle control via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.)).
  - Follow a defined dosing schedule. A representative schedule is twice daily for 5 days.
- Efficacy Assessment:
  - At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.
  - Aseptically remove the infected thigh muscle.
  - Homogenize the tissue in a known volume of sterile PBS.

- Perform serial dilutions of the homogenate and plate on TSA plates.
- Incubate the plates at 37°C for 24-48 hours.
- Count the number of colony-forming units (CFU) and calculate the bacterial load per gram of tissue.
- Compare the CFU counts between the **Posizolid**-treated groups and the vehicle control group to determine the reduction in bacterial burden.

Diagram: Workflow for S. aureus Thigh Infection Model



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Caption: Workflow for the *S. aureus* thigh infection model.

## Protocol 2: Mycobacterium tuberculosis Chronic Infection Model

This aerosol infection model is used to assess the efficacy of **Posizolid** in a chronic tuberculosis infection, which is more representative of human disease.

### 1. Materials:

- **Posizolid** (AZD2563)
- Vehicle for drug administration
- Mycobacterium tuberculosis strain (e.g., H37Rv)
- Middlebrook 7H9 broth and 7H11 agar
- Aerosol infection chamber
- BALB/c mice
- Syringes and needles for dosing
- Tissue homogenizer

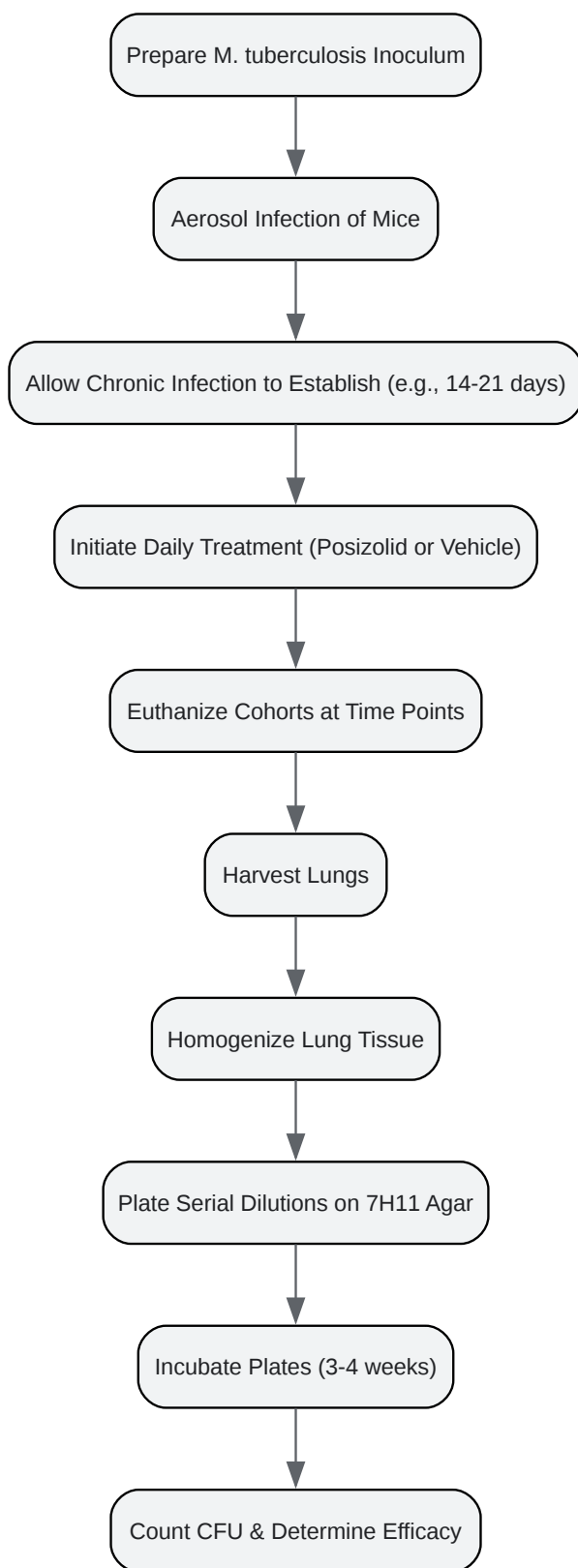
### 2. Procedure:

- Inoculum Preparation:
  - Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
  - Prepare a bacterial suspension for aerosolization.
- Infection:
  - Infect mice with M. tuberculosis via the inhalation route using a calibrated aerosol infection chamber to deliver a specific dose to the lungs (e.g.,  $10^{45}$  CFU/mouse).
  - Allow the infection to establish for a chronic phase (e.g., 14-21 days).



- Treatment:
  - Initiate treatment after the chronic infection is established.
  - Administer **Posizolid** or vehicle control daily via oral gavage.
  - Treatment duration can vary, for example, from 2 to 4 weeks.
- Efficacy Assessment:
  - At specified time points during and after treatment, euthanize cohorts of mice.
  - Aseptically remove the lungs.
  - Homogenize the lung tissue in sterile saline.
  - Plate serial dilutions of the lung homogenate on Middlebrook 7H11 agar plates.
  - Incubate plates at 37°C for 3-4 weeks.
  - Count the CFU and calculate the bacterial load in the lungs.
  - Compare the CFU counts between treated and control groups to determine the bactericidal or bacteriostatic activity of **Posizolid**.

Diagram: Workflow for M. tuberculosis Chronic Infection Model



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Caption: Workflow for the M. tuberculosis chronic infection model.

## Protocol 3: Pharmacokinetic (PK) Analysis in Mice

This protocol outlines the procedure for determining the key pharmacokinetic parameters of **Posizolid** in mice.

### 1. Materials:

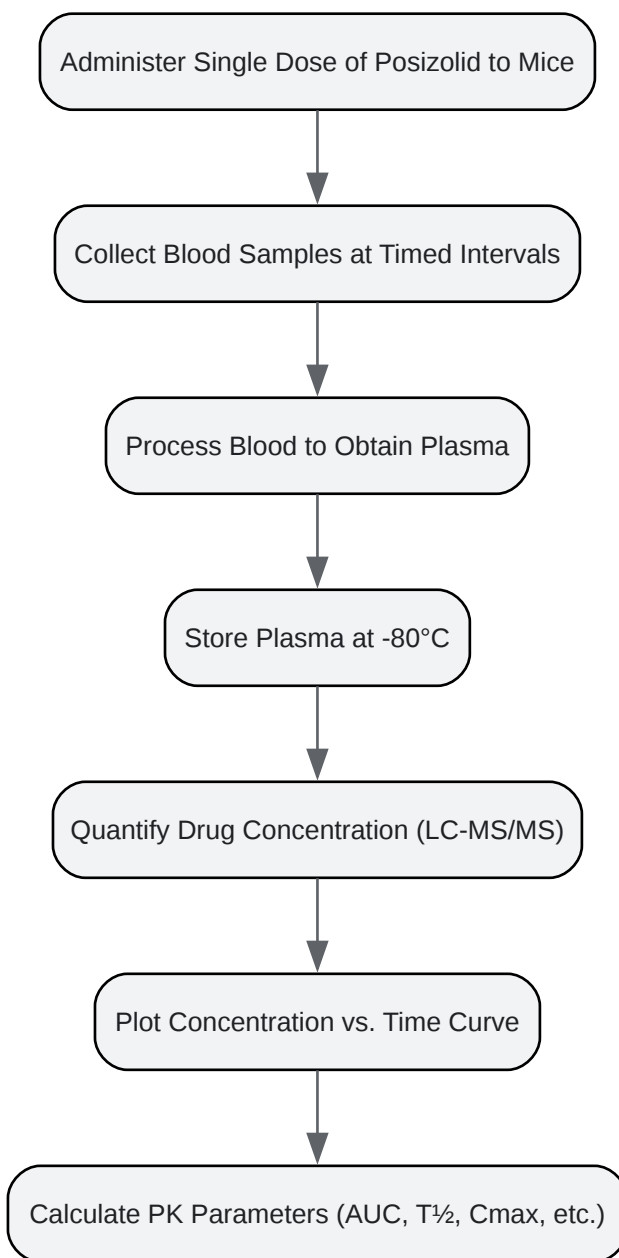
- **Posizolid** (AZD2563)
- Vehicle for administration
- Healthy or infected mice (e.g., BALB/c)
- Dosing syringes (for p.o. or i.v. administration)
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
- Centrifuge
- Analytical equipment (e.g., LC-MS/MS) for drug quantification

### 2. Procedure:

- Drug Administration:
  - Administer a single dose of **Posizolid** to mice via the desired route (e.g., 5 mg/kg i.v. or a specified oral dose).
- Sample Collection:
  - At predefined time points after dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from cohorts of mice.
  - Process the blood samples to obtain plasma by centrifugation.
  - Store plasma samples at -80°C until analysis.
- Sample Analysis:

- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the active drug (AZD5847) in the plasma samples.
- Data Analysis:
  - Plot the plasma concentration of the drug versus time.
  - Use pharmacokinetic modeling software to calculate key parameters, including:
    - Half-life ( $T_{1/2}$ )
    - Peak concentration ( $C_{max}$ )
    - Time to peak concentration ( $T_{max}$ )
    - Area under the concentration-time curve (AUC)
    - Clearance (CL)
    - Volume of distribution ( $V_d$ )

Diagram: Workflow for Pharmacokinetic Study



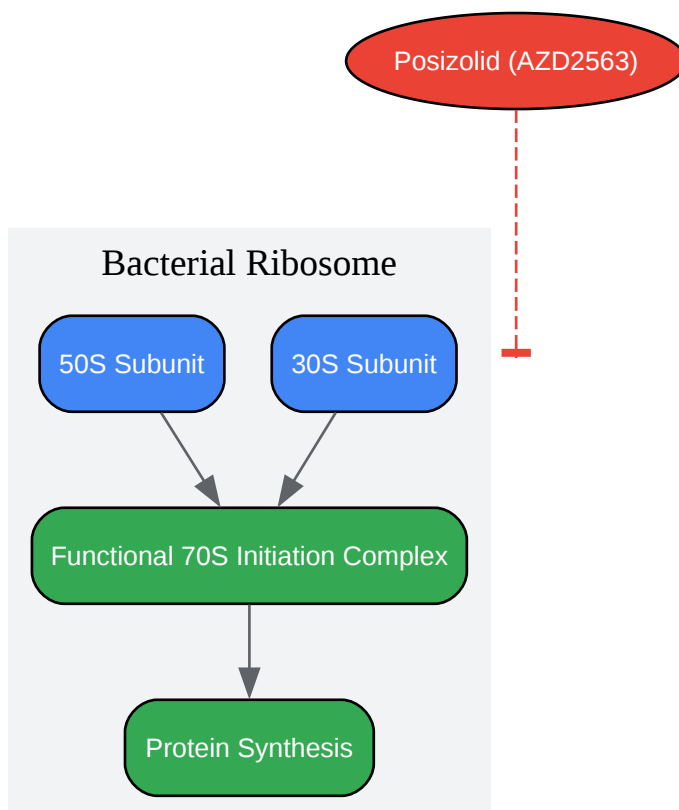
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Caption: Workflow for a mouse pharmacokinetic study.

## Mechanism of Action Visualization

Diagram: **Posizolid** Mechanism of Action

Posizolid binds to the 23S rRNA site on the 50S subunit



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Caption: **Posizolid** inhibits protein synthesis by preventing the formation of the 70S initiation complex.

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